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Compound of Interest

Compound Name: Berberine Ursodeoxycholate

CAS No.: 1868138-66-2

Cat. No.: B10831510

Get Quote

Technical Support Center: Berberine
Ursodeoxycholate (BBR-UDCA) Formulation
This technical support center provides researchers, scientists, and drug development

professionals with troubleshooting guides and frequently asked questions (FAQs) for optimizing

Berberine Ursodeoxycholate (BBR-UDCA) formulations to improve absorption and

bioavailability.

Frequently Asked Questions (FAQs)
Q1: What is Berberine Ursodeoxycholate (BBR-UDCA)?

A1: Berberine Ursodeoxycholate (BBR-UDCA), also known as HTD1801 or BUDCA, is a new

molecular entity created as an ionic salt formed between the natural compound berberine

(BBR) and the secondary bile acid ursodeoxycholic acid (UDCA).[1][2] This novel compound is

being investigated for its potential therapeutic effects in managing metabolic diseases such as

hyperlipidemia, type 2 diabetes, and non-alcoholic steatohepatitis (NASH).[3][4][5] The
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rationale behind this salt formation is to improve the historically poor bioavailability of berberine.

[4][6]

Q2: What are the primary challenges affecting the oral absorption of berberine?

A2: Berberine's therapeutic potential is limited by its low oral bioavailability, with less than 1%

of an orally administered dose typically reaching systemic circulation.[7][8] The main

challenges include:

Poor Aqueous Solubility: Berberine's low solubility hinders its dissolution in the

gastrointestinal fluids, a prerequisite for absorption.[8][9]

Low Intestinal Permeability: As a quaternary ammonium salt, its ionic nature restricts passive

diffusion across the intestinal epithelium.[8][10]

P-glycoprotein (P-gp) Efflux: Berberine is a substrate for the P-gp efflux pump in the

intestines, which actively transports the absorbed compound back into the intestinal lumen,

reducing net absorption.[7]

Rapid Metabolism: Berberine undergoes extensive first-pass metabolism in both the intestine

and the liver.[7][8]

Q3: How does forming an ionic salt with Ursodeoxycholic Acid (UDCA) potentially improve

Berberine's (BBR) absorption?

A3: Creating the BBR-UDCA ionic salt is a strategic approach to overcome berberine's inherent

limitations. Nonclinical data indicate that this formulation leads to improved solubility compared

to its parent compounds.[4] The complex structure of the BBR-UDCA salt appears to increase

the bioavailability of berberine, enhancing its effects.[6] UDCA itself is absorbed via specific

intestinal transporters and can influence the enterohepatic circulation of bile acids, which may

create a more favorable environment for the absorption of the conjugated berberine molecule.

[11][12] It is thought that the salt dissociates in the gastrointestinal tract, allowing for the

differential absorption of both berberine and UDCA.[2]

Q4: What are the known absorption mechanisms for the individual components, BBR and

UDCA?
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A4:

Berberine (BBR): BBR absorption is complex, involving passive diffusion and potential

carrier-mediated transport. However, its uptake is significantly limited by the P-gp efflux

mechanism.[7] Various strategies have been explored to enhance its absorption, including

the use of permeability enhancers like sodium caprate, which can increase transport across

the intestinal epithelium.[13][14]

Ursodeoxycholic Acid (UDCA): UDCA absorption occurs throughout the gastrointestinal tract

via multiple mechanisms. In the ileum, active transport of conjugated bile acids is mediated

by the Apical Sodium-dependent Bile Acid Transporter (ASBT).[12] Passive nonionic

diffusion is the primary mechanism for the absorption of unconjugated bile acids like UDCA,

which can occur along the entire intestine.[15] Once absorbed, it is exported across the

basolateral membrane by the heteromeric transporter OSTα-OSTβ.[12]

Troubleshooting Guides
This section addresses specific issues that may arise during the experimental formulation and

evaluation of BBR-UDCA.

Problem 1: Low In Vitro Dissolution Rate
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Potential Cause Suggested Solution / Formulation Adjustment

Poor Wettability/High Crystallinity of BBR-UDCA

Salt

Employ micronization or nano-milling to

increase the surface area of the BBR-UDCA

particles.

Inadequate Excipient Selection

Incorporate hydrophilic polymers (e.g., HPMC,

PVP) or surfactants (e.g., Polysorbate 80) in the

formulation to improve wettability and prevent

particle aggregation.

pH of Dissolution Medium

Evaluate the dissolution profile across a range

of physiologically relevant pH values (e.g., pH

1.2, 4.5, 6.8). UDCA's solubility is known to be

pH-dependent.[16]

Formation of Insoluble Aggregates

Consider developing amorphous solid

dispersions of BBR-UDCA with carriers like

Soluplus® or Eudragit® to prevent

recrystallization and improve dissolution.

Problem 2: Low Permeability in Caco-2 Cell Monolayer Assay
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Potential Cause Suggested Solution / Formulation Adjustment

High P-gp Efflux of Berberine

Co-formulate with known P-gp inhibitors. For

example, some formulations of berberine

include standardized grape seed extract, which

may counteract P-gp activity.[17]

Poor Transcellular Transport

Incorporate absorption enhancers such as

sodium caprate, which has been shown to

improve berberine's permeability by opening

tight junctions.[13][14]

Low Free Drug Concentration

If using solubilizing agents like cyclodextrins or

surfactants, ensure the concentration is

optimized. Excessively high concentrations can

trap the drug in micelles or complexes, reducing

the free fraction available for permeation.[18]

Low Lipophilicity

Develop lipid-based formulations such as Self-

Nanoemulsifying Drug Delivery Systems

(SNEDDS) or nanoemulsions. These have been

shown to improve the transport of berberine

across Caco-2 cells.[9][19]

Problem 3: High Pharmacokinetic (PK) Variability in Animal Studies
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Potential Cause Suggested Solution / Formulation Adjustment

Inconsistent Dissolution/Precipitation in vivo

Stabilize the formulation against in vivo

precipitation by using precipitation inhibitors like

HPMC. Ensure the formulation is robust and

forms a stable dispersion or solution upon

contact with gastrointestinal fluids.

Influence of Gut Microbiota

The gut microbiota can metabolize both

berberine and bile acids.[8][12] Consider the

health and uniformity of the animal colony.

Report any pre-treatments (e.g., antibiotics) that

could affect the gut environment.

Food Effects

The presence of food can significantly alter

gastric emptying, pH, and bile secretion,

impacting drug dissolution and absorption.

Conduct PK studies in both fasted and fed

states to characterize any food effects.

Inter-animal Physiological Differences

Ensure strict standardization of experimental

conditions (e.g., age, weight, sex, dosing

technique). Increase the number of animals per

group to achieve sufficient statistical power to

account for inherent biological variability.

Quantitative Data Summary
Table 1: Pharmacokinetic Parameters of Berberine (BBR) and Ursodeoxycholic Acid (UDCA)

after Oral Administration of BBR-UDCA in Humans.

Data extracted from a clinical study in patients with hyperlipidemia.[1]
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Parameter Dose (BBR-UDCA) BBR UDCA

Tmax (median, h) 500 mg 4.0 3.0

1000 mg 4.0 4.0

Half-life (t½, h) 500 mg ~24 3 - 7

1000 mg ~24 3 - 7

Dynamic Range of

Assay
N/A 0.01–5.00 ng/mL 30–6000 ng/mL

Table 2: Formulation Strategies to Enhance Berberine Bioavailability.

Formulation
Strategy

Key
Excipients/Method

Reported
Improvement

Reference

Permeability

Enhancement
Sodium Caprate

Increased AUC of

berberine by 28% in

rats.

[13][14]

Nanoemulsion
Compritol ATO 888

(lipid excipient)

4.5 to 6-fold increase

in BBR transport

across Caco-2 cells

compared to control.

[9]

Phytosome®

Formulation

Lecithin, pea proteins,

grape seed extract

~10-fold higher

bioavailability (AUC)

in healthy volunteers

compared to

unformulated

berberine.

[17]

Crystal Engineering
Gentisic acid

(coformer)

1.8-fold increase in

peak plasma

concentration

compared to

berberine alone.

[10]
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Experimental Protocols
Protocol 1: In Vitro Permeability Assessment using Caco-2 Cell Monolayers

Cell Culture: Culture Caco-2 cells on Transwell® polycarbonate membrane inserts for 21-25

days to allow for differentiation and formation of a confluent monolayer with tight junctions.

Monolayer Integrity Check: Measure the Transepithelial Electrical Resistance (TEER) before

and after the experiment. A stable TEER value indicates that the monolayer integrity is

maintained.

Transport Study (Apical to Basolateral):

Wash the cell monolayers with pre-warmed Hank's Balanced Salt Solution (HBSS).

Add the BBR-UDCA test formulation (dissolved in HBSS) to the apical (AP) chamber.

Add fresh HBSS to the basolateral (BL) chamber.

Incubate at 37°C with gentle shaking.

At predetermined time points (e.g., 30, 60, 90, 120, 180 minutes), collect samples from the

BL chamber and replace with an equal volume of fresh HBSS.[9]

Quantification: Analyze the concentration of BBR and UDCA in the collected samples using a

validated LC-MS/MS method.

Calculate Apparent Permeability (Papp): Calculate the Papp coefficient using the formula:

Papp = (dQ/dt) / (A * C0), where dQ/dt is the flux rate, A is the surface area of the

membrane, and C0 is the initial concentration in the AP chamber.

Protocol 2: Bioanalytical Method for Quantification of BBR and UDCA in Plasma

This protocol is based on methods used in clinical trials for BBR-UDCA.[1]

Instrumentation: High-Performance Liquid Chromatography coupled with a tandem mass

spectrometer (LC-MS/MS).
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Sample Preparation (Plasma):

Thaw plasma samples on ice.

Perform protein precipitation by adding acetonitrile containing an internal standard (e.g.,

berberine-d6 for BBR, ursodeoxycholic acid-d4 for UDCA).

Vortex and centrifuge to pellet the precipitated proteins.

Transfer the supernatant for analysis.

Chromatographic Conditions:

Column: A suitable C18 reverse-phase column.

Mobile Phase: A gradient of acetonitrile and an aqueous buffer (e.g., ammonium formate).

Flow Rate: ~0.5 mL/min.

Mass Spectrometry Conditions:

Ionization: Electrospray Ionization (ESI), positive mode for BBR and negative mode for

UDCA.

Detection: Multiple Reaction Monitoring (MRM).

MRM Transitions:

Berberine: 336.1 → 292.0 m/z

Berberine-d6 (IS): 342.1 → 292.0 m/z

Ursodeoxycholic acid: 391.1 → 373.2 m/z

Ursodeoxycholic acid-d4 (IS): 395.2 → 377.2 m/z[1]

Validation: Validate the method for linearity, accuracy, precision, selectivity, and stability

according to regulatory guidelines.
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Protocol 3: Stability Testing of BBR-UDCA Formulation

This is a general protocol based on ICH guidelines.[20]

Batches: Use at least three batches of the final BBR-UDCA formulation representative of the

manufacturing scale.

Storage Conditions:

Long-term: 25°C ± 2°C / 60% RH ± 5% RH.

Accelerated: 40°C ± 2°C / 75% RH ± 5% RH.

Store samples in the proposed final container/closure system.

Testing Time Points:

Long-term: 0, 3, 6, 9, 12, 18, 24 months.

Accelerated: 0, 3, 6 months.

Analytical Tests:

Assay: Quantify BBR and UDCA content (e.g., via HPLC).

Degradation Products: Use a stability-indicating HPLC method to detect and quantify any

impurities.[21]

Physicochemical Properties: Appearance, pH (for liquids), dissolution (for solids), particle

size.

Microbial Limits: Test at the beginning and end of the proposed shelf-life.
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Caption: Experimental workflow for BBR-UDCA formulation development.
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Caption: Troubleshooting logic for low BBR-UDCA oral bioavailability.
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Caption: Hypothetical pathways for BBR-UDCA intestinal transport.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment?
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